![molecular formula C11H12F3N B13207352 2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13207352.png)
2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropan-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Na).
Coupling with Phenyl Ring: The final step involves coupling the trifluoromethylated phenyl ring with the cyclopropane amine through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the cyclopropane ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Halogenating agents, nucleophiles (e.g., NaOH, KCN)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, nitriles
科学的研究の応用
2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacological properties.
Industry: Utilized in the production of advanced materials with specific properties, such as increased thermal stability and chemical resistance.
作用機序
The mechanism of action of 2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and selectivity towards target proteins or enzymes.
類似化合物との比較
Similar Compounds
- 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine
- 2-(Trifluoromethyl)phenylboronic acid
- 4-(2-Trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine
Uniqueness
2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The combination of the trifluoromethyl group and the cyclopropane ring imparts distinct physicochemical properties, making it a valuable compound for various applications.
特性
分子式 |
C11H12F3N |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
2-[[2-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-4-2-1-3-7(9)5-8-6-10(8)15/h1-4,8,10H,5-6,15H2 |
InChIキー |
CCPKMQOTBMRRLS-UHFFFAOYSA-N |
正規SMILES |
C1C(C1N)CC2=CC=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


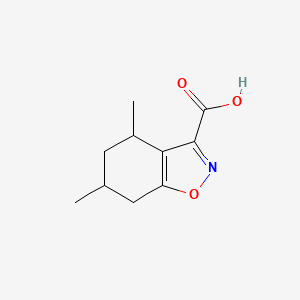
![1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207279.png)

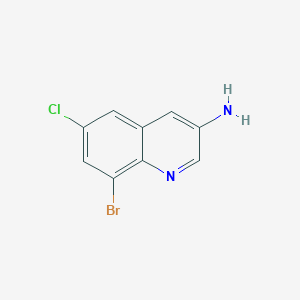

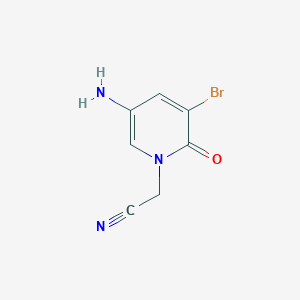
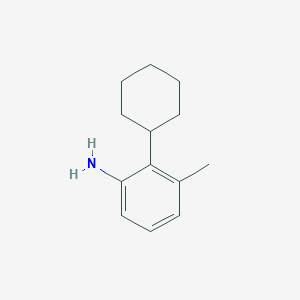
![4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol](/img/structure/B13207314.png)
![Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13207331.png)
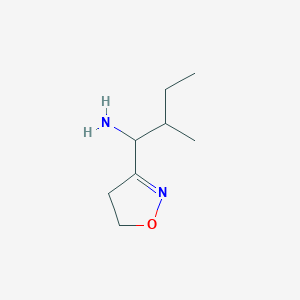
![N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide](/img/structure/B13207344.png)
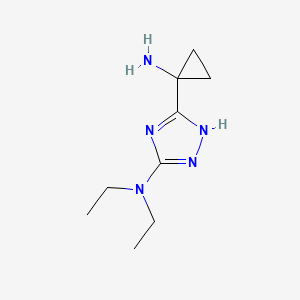
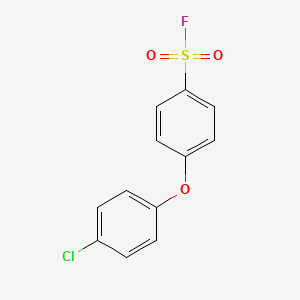
![4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207363.png)
